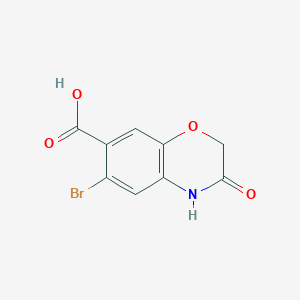

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Descripción general

Descripción

“6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a chemical compound with the molecular formula C9H6BrNO4 . It has a molecular weight of 272.05 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” include a molecular weight of 272.05 . The compound’s storage conditions and boiling point are not specified .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the notable applications of compounds related to 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is in the realm of antimicrobial activity. A study by Patel, Mistry, and Desai (2006) highlights the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one, which showed potential in antimicrobial applications. This synthesis pathway could be relevant for similar compounds like 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (Patel, Mistry, & Desai, 2006).

Antibacterial Properties

Hayakawa, Hiramitsu, and Tanaka (1984) conducted a study on various analogs of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acids, showing potent antibacterial activity against Gram-positive and -negative pathogens. This suggests that similar structures, including 6-bromo derivatives, may possess similar antibacterial properties (Hayakawa, Hiramitsu, & Tanaka, 1984).

Polymer Science Applications

In polymer science, Dunkers and Ishida (1999) explored the reaction of benzoxazine-based phenolic resins with various carboxylic acids and phenols as catalysts. This research can provide insights into the potential applications of similar benzoxazine compounds, like the 6-bromo-3-oxo-3,4-dihydro derivative, in the field of advanced material science (Dunkers & Ishida, 1999).

Antiviral and Cytotoxic Activities

Selvam, Murugesh, Chandramohan, Pannecouque, and De Clercq (2010) synthesized a series of 2,3-disubstitutedquinazolin-4(3H)-ones, including compounds related to 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. They found that these compounds exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential pharmaceutical applications for 6-bromo derivatives in antiviral therapies (Selvam et al., 2010).

Chemical Synthesis and Catalysis

Yu, Zheng, Wu, and Dai (2013) demonstrated the use of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines in chemical synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This indicates the potential of 6-bromo derivatives in catalysis and organic synthesis, expanding the range of possible applications in chemical manufacturing and research (Yu, Zheng, Wu, & Dai, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes including reward, addiction, and movement.

Mode of Action

Compounds with similar structures have been used to inhibit intracellular phosphorylation of hsp27 . This suggests that the compound may interact with its targets by modulating their phosphorylation status, thereby altering their activity.

Biochemical Pathways

Related compounds have been shown to inhibit the release of tnfα in cells . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.

Result of Action

Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 and the release of tnfα in cells . These effects could potentially alter cellular signaling pathways and inflammatory responses.

Propiedades

IUPAC Name |

6-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJCCYAKOLUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)

![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)